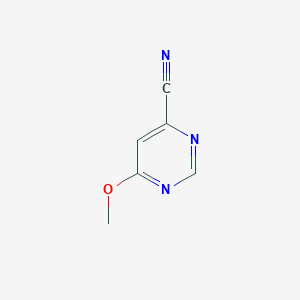

6-Methoxypyrimidine-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUKVQBOJCUSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450930-95-6 | |

| Record name | 6-methoxypyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxypyrimidine-4-carbonitrile: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of 6-Methoxypyrimidine-4-carbonitrile (CAS No. 1450930-95-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a cornerstone of numerous therapeutic agents, and the specific arrangement of a methoxy and a carbonitrile group on this scaffold presents a unique combination of electronic and steric properties for molecular design.[1][2] This document delineates the compound's physicochemical properties, proposes a robust synthetic pathway based on established heterocyclic chemistry principles, analyzes its chemical reactivity, and discusses its potential applications as a key building block for novel therapeutics. Detailed experimental protocols, safety guidelines, and characterization data are provided to empower scientists in their research endeavors.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like nucleic acids and a multitude of approved drugs.[1] Its nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets, while the aromatic system serves as a rigid core for orienting various functional groups. The introduction of specific substituents, such as those in this compound, allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME).

This guide focuses on the unique attributes of this compound, a molecule that combines an electron-donating methoxy group with an electron-withdrawing nitrile functionality. This electronic dichotomy makes it a fascinating and versatile intermediate for creating diverse chemical libraries aimed at various therapeutic targets, including protein kinases and cyclooxygenase (COX) enzymes.[3][4]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research.

| Property | Value | Source |

| CAS Number | 1450930-95-6 | |

| Molecular Formula | C₆H₅N₃O | Sigma-Aldrich |

| Molecular Weight | 135.13 g/mol | |

| Synonyms | 6-methoxy-4-pyrimidinecarbonitrile | |

| Appearance | White to off-white powder | |

| Storage Temperature | Room Temperature | |

| Purity (Typical) | ≥95% | |

| InChI Key | OOUKVQBOJCUSAQ-UHFFFAOYSA-N |

Synthesis Pathway and Mechanistic Rationale

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly accessible literature, a highly plausible and efficient synthetic route can be designed based on established pyrimidine chemistry. The proposed pathway begins with the readily available 4,6-dichloropyrimidine and proceeds through a selective nucleophilic aromatic substitution (SNAr) followed by cyanation.

The rationale for this multi-step synthesis is grounded in the differential reactivity of the chlorine atoms on the pyrimidine ring and the robust methods available for introducing the nitrile group.

Protocol 1: Synthesis of 6-Chloro-4-methoxypyrimidine (Intermediate)

This protocol details the selective monosubstitution of a chlorine atom with a methoxy group. The key to selectivity is controlling the stoichiometry of the nucleophile.

Rationale: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. By using one equivalent of sodium methoxide at a controlled temperature, we can favor the formation of the mono-substituted product over the di-substituted byproduct.

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Reagent Addition: Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous methanol.

-

Controlled Reaction: Cool the solution to 0°C using an ice bath. Add a solution of sodium methoxide (1.0 eq) in methanol dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Once the starting material is consumed, quench the reaction by adding water.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 6-chloro-4-methoxypyrimidine.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes a palladium-catalyzed cyanation reaction, a reliable method for introducing a nitrile group onto an aromatic halide.

Rationale: Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), facilitates the oxidative addition to the C-Cl bond, followed by transmetalation with the zinc cyanide and reductive elimination to yield the desired nitrile product.[5]

Step-by-Step Methodology:

-

Inert Atmosphere: In a Schlenk flask under a nitrogen atmosphere, combine 6-chloro-4-methoxypyrimidine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe.

-

Degassing: Subject the mixture to three cycles of vacuum-backfill with nitrogen to remove any dissolved oxygen.

-

Reaction Conditions: Heat the reaction mixture to 90-100°C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Characterization

The reactivity of this compound is dictated by the interplay of its functional groups.

-

Nitrile Group: The carbonitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. It can also be reduced to an aminomethyl group, providing a key linkage point for further derivatization.

-

Methoxy Group: The methoxy group is a relatively stable ether. However, it can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding 6-hydroxypyrimidine (pyrimidinone), another valuable intermediate.

-

Pyrimidine Ring: The C5 position is the most likely site for electrophilic aromatic substitution, although the reaction would be challenging due to the deactivating effect of the pyrimidine nitrogens and the nitrile group.

Predicted Spectroscopic Data

While experimental spectra are not widely published, the following are predicted 1H and 13C NMR chemical shifts based on analogous structures.

| Data Type | Predicted Chemical Shifts (ppm) | Rationale |

| 1H NMR | δ 9.0-9.2 (s, 1H, H2), δ 7.5-7.7 (s, 1H, H5), δ 4.1-4.3 (s, 3H, -OCH₃) | The pyrimidine protons are deshielded by the electronegative nitrogen atoms. H2 is typically the most downfield. The methoxy protons appear as a singlet in the typical range. |

| 13C NMR | δ 170-172 (C6), δ 160-162 (C4), δ 158-160 (C2), δ 115-117 (CN), δ 108-110 (C5), δ 55-57 (-OCH₃) | The carbons attached to nitrogen and oxygen (C2, C4, C6) are significantly downfield. The nitrile carbon appears around 115-117 ppm, and the C5 carbon is the most upfield of the ring carbons. |

Applications in Drug Discovery and Development

This compound is an attractive starting material for the synthesis of targeted therapies. The pyrimidine-carbonitrile motif is present in molecules designed as inhibitors for various enzyme classes.

-

Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors.[3] The nitrile group can be used as an anchor point or be transformed into other functional groups to interact with the solvent-exposed regions of the ATP-binding pocket. The methoxy group can occupy hydrophobic pockets or be replaced to modulate solubility and metabolic stability.

-

COX-2 Inhibitors: Certain pyrimidine-5-carbonitrile derivatives have shown promise as selective COX-2 inhibitors with anticancer activity.[4] The scaffold of this compound can be elaborated to explore this therapeutic area.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 135.13 g/mol , this compound is an ideal candidate for fragment-based screening campaigns to identify initial hits against novel protein targets.

Safety, Handling, and Disposal

As a responsible scientist, adherence to safety protocols is paramount.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| STOT-SE | GHS07 | Warning | H335: May cause respiratory irritation. |

| Data sourced from supplier information. |

Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.[8][9]

-

Handling Practices: Avoid generating dust.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

Conclusion

This compound is a high-potential building block for modern drug discovery. Its synthesis is achievable through standard organic chemistry transformations, and its functional groups offer multiple avenues for chemical elaboration. The strategic combination of a pyrimidine core, a methoxy group, and a nitrile moiety provides a robust platform for developing novel, targeted therapeutic agents. This guide serves as a foundational resource to facilitate and inspire further research into the applications of this versatile compound.

References

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available at: [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6539. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Available at: [Link]

-

ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Available at: [Link]

-

ResearchGate. Synthesis of pyrimidine-6-carbonitrile derivatives. Available at: [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available at: [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

-

Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Available at: [Link]

-

Royal Society of Chemistry. (2020). New Journal of Chemistry Supporting Information. Available at: [Link]

-

Al-Ostath, A., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(10), 4084. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamopen.com [benthamopen.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. dcfinechemicals.com [dcfinechemicals.com]

An In-Depth Technical Guide to 6-Methoxypyrimidine-4-carbonitrile

This guide provides a comprehensive technical overview of 6-Methoxypyrimidine-4-carbonitrile, a heterocyclic organic compound of increasing interest to researchers in medicinal chemistry and drug discovery. This document delves into its fundamental properties, synthesis, analytical characterization, and safety considerations, offering field-proven insights for its application in a research setting.

Core Molecular Attributes

This compound is a substituted pyrimidine, a class of compounds that forms the backbone of nucleic acids and is a prevalent scaffold in a vast array of pharmaceuticals.[1] The presence of the methoxy and nitrile functional groups on the pyrimidine ring imparts specific chemical properties that make it a valuable building block in organic synthesis.

Key Identifiers and Physicochemical Properties

A summary of the essential data for this compound is presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 135.13 g/mol | |

| Molecular Formula | C₆H₅N₃O | |

| CAS Number | 1450930-95-6 | |

| Physical Form | Powder | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature | |

| InChI Key | OOUKVQBOJCUSAQ-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature, which is common for specialized research chemicals. However, a highly plausible and efficient synthetic route involves the nucleophilic aromatic substitution of a corresponding chloro-precursor. This method is a cornerstone of pyrimidine chemistry.[2][3]

Proposed Synthetic Pathway: Nucleophilic Substitution

The most logical precursor for the synthesis of this compound is 6-chloropyrimidine-4-carbonitrile. The electron-withdrawing nature of the pyrimidine ring and the nitrile group facilitates the displacement of the chlorine atom by a methoxide nucleophile.

Sources

An In-depth Technical Guide to the Structural Elucidation of 6-Methoxypyrimidine-4-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 6-methoxypyrimidine-4-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We move beyond simple data reporting to detail the strategic application and interpretation of orthogonal analytical techniques, including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, and HMBC). The causality behind experimental choices is emphasized, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for the unambiguous characterization of novel chemical entities.

Introduction: The Imperative for Unambiguous Characterization

This compound (C₆H₅N₃O) belongs to the pyrimidine class of heterocycles, a scaffold that is a cornerstone in the development of therapeutic agents due to its presence in nucleobases and its ability to engage in diverse biological interactions.[1][2] As a substituted pyrimidine, this molecule serves as a valuable building block in synthetic chemistry.[3][4] The precise arrangement of its substituents—a methoxy group and a nitrile group on the pyrimidine ring—is critical, as even minor isomeric variations can lead to drastically different chemical reactivity and biological activity.

The Integrated Analytical Workflow

The elucidation process is a systematic workflow. We begin by determining the elemental composition, then identify the constituent functional groups, and finally, assemble the molecular skeleton by mapping the precise connectivity. Each step provides a new layer of evidence that, when combined, validates the final structure.

This triangulation of evidence provides a self-validating system:

-

HRMS confirms the exact elemental formula (C₆H₅N₃O).

-

FT-IR confirms the presence of the required functional groups (nitrile, methoxy, pyrimidine).

-

NMR (¹H, ¹³C, HSQC, HMBC) provides the definitive atomic arrangement and connectivity, proving the substitution pattern is 6-methoxy and 4-carbonitrile.

Any proposed isomeric structure would be inconsistent with at least one of these datasets. For example, 2-methoxy-pyrimidine-4-carbonitrile would have vastly different ¹H and ¹³C chemical shifts and different HMBC correlations.

Conclusion

The structural elucidation of this compound presented here serves as a template for the rigorous characterization of novel chemical compounds. By strategically employing a suite of orthogonal analytical techniques—HRMS for elemental composition, FT-IR for functional group identification, and a full complement of NMR experiments for skeletal assembly—we can achieve an unambiguous and trustworthy structural assignment. This methodical, evidence-based approach is fundamental to ensuring the integrity and reproducibility of chemical research and is an indispensable component of the drug discovery and development pipeline.

References

- Google Patents. (n.d.). Process for the preparation of 4, 6-dihydroxypyrimidine.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Mochalov, S. S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Russian Journal of Organic Chemistry, 57(1), 100-107. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 5-methoxy-4,6-dichloropyrimidine.

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Retrieved from [Link]

-

Analytical Chemistry. (1959). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link]

-

Asian Journal of Organic Chemistry. (2021). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

-

ACS Publications. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]

-

JoVE. (n.d.). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

Asian Journal of Chemistry. (2023). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one. Retrieved from [Link]

-

International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

ResearchGate. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

-

ResearchGate. (2001). FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

-

Molecules. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (2015). The molecular structure of pyrimidine (a), its corresponding 13C and.... Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methoxy-6-methyl-2-pyrimidinecarbonitrile. Retrieved from [Link]

-

Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values. Retrieved from [Link]

-

Molecules. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Methoxypyrimidine-4-carbonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 6-Methoxypyrimidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutics, and understanding the nuanced properties of its derivatives is paramount for designing novel molecular entities.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrimidine featuring a methoxy group at the 6-position and a nitrile group at the 4-position. These functional groups significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, making it an attractive building block in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1450930-95-6 | [4] |

| Molecular Formula | C₆H₅N₃O | [4] |

| Molecular Weight | 135.13 g/mol | [4] |

| Physical Form | Powder | [4] |

| Melting Point | Data not available. For the related compound, 4,6-dichloro-2-(methylthio)pyrimidine, a starting material for other pyrimidine syntheses, the melting point is reported as 67-68 °C.[5] | |

| Boiling Point | Data not available. | |

| Solubility | While specific data for this compound is not readily available, pyrimidine derivatives generally exhibit solubility in organic solvents such as chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate.[3][6] | |

| Storage Temperature | Room Temperature (RT) | [4] |

Logical Relationship of Structure to Properties

Caption: Interplay of functional groups in determining the properties of this compound.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, general synthetic strategies for related pyrimidine carbonitriles can be adapted. One common approach involves the condensation of a suitable three-carbon precursor with a source of the N-C-N fragment of the pyrimidine ring.

For instance, the synthesis of pyrimidine derivatives can be achieved through multi-component reactions, which offer an efficient and atom-economical route.[7][8] A plausible synthetic route could involve the reaction of a β-alkoxy-α,β-unsaturated nitrile with a suitable amidine or urea derivative.

General Synthetic Workflow for Pyrimidine Carbonitriles

Caption: A generalized workflow for the synthesis and characterization of pyrimidine carbonitriles.

Detailed Protocol for Analogous Pyrimidine Synthesis: 4-Methyl-6-hydroxypyrimidine

The following protocol for the synthesis of 4-Methyl-6-hydroxypyrimidine from 2-thio-6-methyluracil illustrates a common synthetic manipulation on the pyrimidine core.[9]

Materials:

-

2-thio-6-methyluracil (10 g, 0.07 mole)

-

Distilled water (200 ml)

-

Concentrated aqueous ammonia (20 ml)

-

Raney nickel catalyst (45 g, wet paste)

Procedure:

-

In a 500-ml round-bottomed flask, dissolve 2-thio-6-methyluracil in a hot solution of distilled water and concentrated aqueous ammonia.

-

Add the Raney nickel catalyst to the hot solution. Use an additional 30 ml of distilled water to wash all the catalyst into the reaction flask.

-

Heat the mixture under reflux in a fume hood for approximately 1.5 hours.

-

Allow the catalyst to settle, then decant and filter the clear solution by gravity.

-

Wash the catalyst with two 75-ml portions of hot water and discard the catalyst.

-

Combine the filtrate and washings and evaporate to dryness on a steam bath to yield 4-Methyl-6-hydroxypyrimidine.

Characterization Techniques:

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~4.0 ppm) and the aromatic protons on the pyrimidine ring. The chemical shifts of the ring protons would be influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group. |

| ¹³C NMR | Resonances for the methoxy carbon, the nitrile carbon, and the four distinct carbons of the pyrimidine ring. |

| FT-IR | A characteristic sharp absorption band for the nitrile group (C≡N) around 2230-2210 cm⁻¹.[1] Bands corresponding to C-O stretching of the methoxy group and C=N and C=C stretching vibrations of the pyrimidine ring.[10] |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (135.13 g/mol ). |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the electronic effects of the methoxy and nitrile substituents.

Nucleophilic Aromatic Substitution:

The pyrimidine ring is inherently electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack. The methoxy group, being a good leaving group under certain conditions, can be displaced by strong nucleophiles. The positions ortho and para to the activating nitrile group are particularly susceptible to nucleophilic attack.[11]

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the electron-donating methoxy group can direct electrophiles to the available positions on the ring, although harsh reaction conditions may be required.

Reactions of the Nitrile Group:

The nitrile group can undergo a variety of transformations, serving as a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

Potential Reactivity Pathways

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. rsc.org [rsc.org]

- 3. biosynth.com [biosynth.com]

- 4. This compound | 1450930-95-6 [sigmaaldrich.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. researchgate.net [researchgate.net]

6-Methoxypyrimidine-4-carbonitrile: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases essential for life. Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in the design of novel therapeutics. Within this esteemed class of heterocycles, 6-methoxypyrimidine-4-carbonitrile emerges as a compound of significant interest, offering a unique combination of functional groups that serve as versatile handles for chemical modification and as key interaction points with biological targets. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its synthesis, characterization, and potential applications in modern drug discovery.

PART 1: Nomenclature and Chemical Identity

IUPAC Name and Synonyms

The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

A commonly used synonym is 6-methoxy-4-pyrimidinecarbonitrile .

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a methoxy group at the 6-position and a nitrile group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃O | [1] |

| Molecular Weight | 135.13 g/mol | [1] |

| Physical Form | Powder | [1] |

| CAS Number | 1450930-95-6 | [1] |

PART 2: Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be logically deduced from established synthetic routes for analogous pyrimidine-carbonitrile derivatives. The following section outlines a plausible and scientifically sound synthetic strategy, drawing upon established methodologies in heterocyclic chemistry.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a multi-step sequence, likely commencing from a readily available pyrimidine precursor. A common and effective strategy in pyrimidine chemistry is the functionalization of a pre-formed ring system.

A potential synthetic route could start from a di-substituted pyrimidine, such as 4,6-dichloropyrimidine. This approach leverages the differential reactivity of the chloro-substituents, allowing for sequential nucleophilic substitution.

Figure 1: Proposed synthetic workflow for this compound.

2.1.1. Step 1: Monomethoxylation of 4,6-Dichloropyrimidine

The initial step involves the selective nucleophilic aromatic substitution of one chlorine atom with a methoxy group. By carefully controlling the stoichiometry of sodium methoxide and the reaction temperature, it is possible to favor the formation of the mono-substituted product, 6-chloro-4-methoxypyrimidine. The electron-withdrawing nature of the pyrimidine ring facilitates this substitution.

2.1.2. Step 2: Cyanation of 6-Chloro-4-methoxypyrimidine

The remaining chlorine atom is then displaced by a cyanide group. This is typically achieved using a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction often requires elevated temperatures to proceed at a reasonable rate. The nitrile functionality is a valuable synthetic handle for further transformations.[2]

Characterization and Spectroscopic Analysis

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data would be anticipated:[3]

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups. A sharp, intense peak around 2230 cm⁻¹ would be indicative of the C≡N stretch of the nitrile group.[1] Bands in the region of 2850-3000 cm⁻¹ would correspond to C-H stretching of the methoxy group and the aromatic ring. Additionally, C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1500-1600 cm⁻¹ region.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be relatively simple. A singlet integrating to three protons would be observed for the methoxy group (O-CH₃), likely in the region of δ 4.0-4.2 ppm . Two singlets, each integrating to one proton, would be expected for the two non-equivalent protons on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms. The nitrile carbon would appear in the downfield region, typically around δ 115-120 ppm . The carbons of the pyrimidine ring would resonate in the aromatic region, and the methoxy carbon would be observed further upfield.

2.2.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (135.13 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group and other characteristic fragments of the pyrimidine ring.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-carbonitrile scaffold is a well-established pharmacophore in modern drug discovery, with numerous examples of compounds exhibiting potent and selective biological activities.[3][4] The presence of both a hydrogen bond acceptor (the nitrile nitrogen) and a hydrogen bond donor/acceptor region (the pyrimidine ring nitrogens and the methoxy oxygen) allows for diverse interactions with biological targets.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The pyrimidine ring of this compound can serve as an excellent hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The methoxy and nitrile groups can be directed towards other pockets within the active site to enhance potency and selectivity. This scaffold is a promising starting point for the development of inhibitors for various kinase families implicated in cancer and inflammatory diseases.[4]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxypyrimidine-4-carbonitrile: A Comprehensive Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of 6-Methoxypyrimidine-4-carbonitrile, a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. The document delineates the fundamental chemical identifiers, a validated synthetic protocol, and a discussion of its chemical reactivity and established applications as a pivotal intermediate in the development of therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, most notably as an integral component of the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2] Beyond this fundamental biological role, the pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast array of approved therapeutic agents.[2] Its prevalence in drug molecules stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its synthetic tractability allows for the creation of diverse molecular libraries. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3]

This compound emerges as a valuable building block within this chemical class. Its bifunctional nature, possessing both a reactive nitrile group and a methoxy-substituted pyrimidine ring, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide will elucidate the key characteristics and synthetic utility of this compound.

Chemical Identity and Properties

A precise understanding of a molecule's identifiers and physicochemical properties is paramount for its effective use in a research setting.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| SMILES | COC1=NC=NC(=C1)C#N | PubChem |

| InChIKey | OOUKVQBOJCUSAQ-UHFFFAOYSA-N | PubChem |

| CAS Number | 1450930-95-6 | Sigma-Aldrich |

| Molecular Formula | C₆H₅N₃O | PubChem |

| Molecular Weight | 135.13 g/mol | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | Inferred from typical appearance of similar compounds |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing nitrile group, facilitating the displacement of a suitable leaving group by a methoxide nucleophile. The most common and commercially practical precursor for this synthesis is 6-chloropyrimidine-4-carbonitrile.

Reaction Rationale and Mechanistic Insight

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This π-deficiency is accentuated by the strongly electron-withdrawing nitrile group at the 4-position, which significantly activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The chlorine atom at the 6-position serves as an excellent leaving group. The reaction proceeds via a Meisenheimer-like intermediate, where the methoxide ion attacks the carbon atom bearing the chlorine, forming a transient, negatively charged σ-complex. The subsequent expulsion of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the desired this compound.

The choice of a strong base, such as sodium methoxide, is crucial for generating the methoxide nucleophile from methanol. The reaction is typically conducted in an alcoholic solvent, such as methanol, which also serves as the source of the methoxide.

Experimental Protocol

Materials:

-

6-chloropyrimidine-4-carbonitrile

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyrimidine-4-carbonitrile (1 equivalent).

-

Solvent Addition: Add anhydrous methanol to the flask to dissolve the starting material. A typical concentration would be in the range of 0.1-0.5 M.

-

Nucleophile Addition: Carefully add sodium methoxide (1.1-1.5 equivalents) to the stirred solution. The addition may be exothermic, so it should be done in portions or at a controlled rate, potentially with external cooling (ice bath) if necessary.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add dichloromethane to extract the product.

-

Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and wash the organic layer.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Chemical Reactivity and Applications in Drug Discovery

The chemical architecture of this compound provides several avenues for further synthetic transformations, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of chemical transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.

-

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the corresponding primary amine.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, a common strategy in the synthesis of kinase inhibitors.

Reactivity of the Pyrimidine Ring

The methoxy group at the 6-position is a moderately activating group for electrophilic aromatic substitution, although the electron-deficient nature of the pyrimidine ring generally disfavors such reactions. More commonly, the methoxy group can be displaced by other nucleophiles under more forcing conditions, or it can be demethylated to the corresponding hydroxypyrimidine.

Established Applications as a Synthetic Intermediate

This compound and its derivatives are key intermediates in the synthesis of a variety of therapeutic agents, particularly kinase inhibitors. The pyrimidine scaffold often serves as a core structure that mimics the hinge-binding region of ATP in the active site of kinases. The nitrile group can be elaborated into other functional groups that can interact with the enzyme or be used as a point of attachment for other molecular fragments.

For instance, pyrimidine-carbonitrile derivatives have been utilized in the development of inhibitors for targets such as p38 MAP kinase and VEGFR-2.[4][5]

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, a conservative approach to handling should be adopted based on the known hazards of structurally related compounds, such as chlorinated pyrimidines and other organic nitriles.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.

-

Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin. May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention and consult the MSDS for related compounds for detailed first-aid measures.

Conclusion

This compound is a synthetically versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its functional groups, makes it an attractive intermediate for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, a detailed and validated synthetic protocol, and insights into its reactivity and applications. By understanding and applying the principles and methodologies outlined herein, researchers can effectively and safely utilize this compound to advance their drug discovery programs.

References

- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020).

- Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. (n.d.).

- 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. (n.d.).

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.

- Synthesis of 2-Cyanopyrimidines. (n.d.). MDPI.

- WO 03/080605 A1. (2003). Googleapis.com.

- Synthesise the novel pyrimidine derivative which is use as intermediate of the HIV drug. (2023).

- An exemplary six-step synthesis route for an intermediate in a drug... (n.d.).

- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. (1999). Pharmazie.

- Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (n.d.). Journal of the Chemical Society C - RSC Publishing.

- WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine. (n.d.).

- WO2002000628A2 - Synthesis of chlorinated pyrimidines. (n.d.).

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.).

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). NIH.

- 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. (n.d.). PubMed.

- Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-4,6-dimethoxypyrimidine. (n.d.). Benchchem.

- Application Notes and Protocols for the Synthesis of 4-Ethyl-6-methylpyrimidine. (n.d.). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 6-Methoxypyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in contemporary drug discovery and development. It provides unparalleled insights into molecular structure, conformation, and dynamics. This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 6-methoxypyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. By leveraging established principles of NMR theory, substituent effects in aromatic systems, and data from analogous structures, we present a robust prediction of its spectral characteristics. This document is intended to serve as a practical resource for researchers, aiding in the identification, characterization, and quality control of this and structurally related molecules.

Introduction: The Central Role of NMR in Drug Discovery

In the intricate landscape of pharmaceutical research, the unambiguous determination of molecular structure is a cornerstone of progress. NMR spectroscopy stands as a premier analytical method, offering a detailed roadmap of a molecule's atomic framework. For professionals in drug development, a thorough understanding of a compound's NMR spectra is crucial for confirming its identity, assessing its purity, and understanding its behavior in biological systems. The pyrimidine scaffold, a key component of nucleobases, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The subject of this guide, this compound, combines this important heterocyclic core with methoxy and cyano functionalities, making it a valuable synthon for the creation of novel therapeutic agents.

Molecular Structure and Electronic Environment

To predict the ¹H and ¹³C NMR spectra of this compound, a detailed analysis of its molecular structure is paramount. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The substituents, a methoxy group (-OCH₃) at the C6 position and a nitrile group (-CN) at the C4 position, further modulate the electronic environment of the ring.

-

The Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is electron-donating through resonance (mesomeric effect) by delocalizing its lone pair of electrons into the pyrimidine ring. However, it is also electron-withdrawing through induction due to the high electronegativity of the oxygen atom. In aromatic systems, the resonance effect typically dominates, leading to an overall increase in electron density at the ortho and para positions relative to the methoxy group.

-

The Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing through both resonance and induction. This effect significantly deshields the adjacent protons and carbons.

The interplay of these electronic effects will govern the chemical shifts of the protons and carbons in the molecule.

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals. The prediction of their chemical shifts is based on the additive effects of the substituents on the pyrimidine ring. Protons on aromatic rings typically resonate in the range of 6.5-8.0 ppm.[1][2]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H2 | 8.9 - 9.1 | Singlet | 1H | This proton is situated between two electronegative nitrogen atoms, leading to significant deshielding and a downfield chemical shift. |

| H5 | 7.2 - 7.4 | Singlet | 1H | This proton is ortho to the electron-donating methoxy group, which would typically cause an upfield shift. However, it is also meta to the electron-withdrawing nitrile group. The net effect is a chemical shift in the aromatic region, upfield relative to H2. |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H | Methoxy groups on aromatic rings typically appear as a singlet in this region.[3] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of aromatic carbons generally fall between 120 and 150 ppm.[1] The chemical shift of the nitrile carbon is also a key diagnostic feature.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C2 | 158 - 162 | This carbon is adjacent to two nitrogen atoms, resulting in a significant downfield shift. |

| C4 | 115 - 120 | This carbon is attached to the electron-withdrawing nitrile group, but its chemical shift is influenced by the complex electronics of the pyrimidine ring. |

| C5 | 110 - 115 | This carbon is ortho to the electron-donating methoxy group, leading to an upfield shift compared to an unsubstituted pyrimidine. |

| C6 | 170 - 175 | Attached to the oxygen of the methoxy group, this carbon is significantly deshielded and will appear far downfield. |

| -OCH₃ | 54 - 58 | The chemical shift for a methoxy carbon attached to an aromatic ring typically falls in this range.[3] |

| -CN | 117 - 122 | The nitrile carbon atom generally resonates in this region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol is essential.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A standardized workflow for acquiring high-quality NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to a final volume of 0.6-0.7 mL in a clean, dry vial.[4]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning for the specific spectrometer.[5]

-

Insert the sample into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to optimize its homogeneity, which will improve spectral resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Conclusion and Future Perspectives

This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of this compound based on fundamental NMR principles and comparative analysis of related structures. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the rapid and accurate characterization of this and similar heterocyclic compounds. While these predictions are robust, it is important to note that experimental verification remains the gold standard. Advanced computational methods, such as Density Functional Theory (DFT) and machine learning algorithms, are increasingly being used to predict NMR chemical shifts with high accuracy and can serve as a powerful complementary tool to empirical predictions.[6] As these computational tools continue to evolve, their integration into routine analytical workflows will further enhance the efficiency and precision of molecular structure elucidation.

References

-

Jonas, E., & Kuhn, S. (2019). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Journal of Cheminformatics, 11(1), 63. [Link]

-

Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. ACD/Labs Blog. [Link]

-

Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

-

Bax, A. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

-

Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20298. [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. preprints.org [preprints.org]

- 4. 4-Methoxypyridine(620-08-6) 13C NMR [m.chemicalbook.com]

- 5. This compound | 1450930-95-6 [sigmaaldrich.com]

- 6. hmdb.ca [hmdb.ca]

reactivity and stability of the pyrimidine nitrile moiety

An In-Depth Technical Guide to the Reactivity and Stability of the Pyrimidine Nitrile Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nitrile moiety is a significant structural motif in modern medicinal chemistry, increasingly recognized for its versatile role in drug design and development.[1] This guide provides a comprehensive technical overview of the core chemical principles governing the reactivity and stability of this functional group. Understanding these principles is paramount for the rational design of novel therapeutics, particularly in the realm of targeted covalent inhibitors. The electron-withdrawing nature of the pyrimidine ring profoundly influences the electrophilicity of the nitrile carbon, rendering it susceptible to nucleophilic attack, a property that has been skillfully exploited in the development of potent and selective enzyme inhibitors.[2] This guide will delve into the chemical reactivity, synthetic accessibility, and metabolic stability of the pyrimidine nitrile moiety, offering field-proven insights for researchers in drug discovery.

Reactivity of the Pyrimidine Nitrile Moiety

The chemical behavior of the pyrimidine nitrile moiety is dominated by the electronic interplay between the nitrogen-rich aromatic ring and the cyano group. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, which in turn withdraws electron density from the attached nitrile group. This inductive effect significantly enhances the electrophilicity of the nitrile carbon, making it a prime target for nucleophiles.

Nucleophilic Attack and Covalent Inhibition

A key feature of the pyrimidine nitrile moiety is its ability to act as an electrophilic "warhead" in targeted covalent inhibitors.[1] Biological nucleophiles, such as the thiol group of cysteine residues or the hydroxyl group of serine residues within enzyme active sites, can attack the electrophilic carbon of the nitrile. This leads to the formation of a covalent bond, which can be either reversible or irreversible, depending on the stability of the resulting adduct and the surrounding microenvironment.[2][3] This mechanism is the basis for the inhibitory activity of numerous pyrimidine nitrile-containing drugs.[2][4]

The general mechanism for the reaction of a pyrimidine nitrile with a biological nucleophile, such as a cysteine residue, can be depicted as follows:

Caption: Covalent inhibition by pyrimidine nitrile.

Hydrolysis

Under aqueous conditions, particularly with acid or base catalysis, the nitrile group can undergo hydrolysis. The reaction typically proceeds in two stages: initial hydrolysis to an amide, followed by further hydrolysis to a carboxylic acid.[5][6][7] The specific product obtained often depends on the reaction conditions. Milder basic conditions may favor the isolation of the amide, while more vigorous acidic or basic conditions generally lead to the carboxylic acid.[5]

The workflow for the hydrolysis of a pyrimidine nitrile is illustrated below:

Caption: General synthesis of pyrimidine nitriles.

Stability of the Pyrimidine Nitrile Moiety

Metabolic Stability

From a drug metabolism perspective, the nitrile group is generally considered to be a robust and stable functionality. [3][8]In many instances, nitrile-containing drugs are metabolized at other sites on the molecule, leaving the cyano group intact upon excretion. [3]However, the pyrimidine ring itself can be subject to metabolic degradation. The primary route of pyrimidine catabolism occurs in the liver and involves ring cleavage to produce smaller, readily excretable molecules such as β-alanine, CO₂, and ammonia. [9][10] A simplified representation of pyrimidine degradation is shown below:

Caption: Simplified pyrimidine degradation pathway.

Stability of Covalent Adducts

The stability of the covalent bond formed between a pyrimidine nitrile and a biological target is a critical determinant of its pharmacological profile, dictating whether the inhibition is reversible or irreversible. [2]This stability can be fine-tuned by altering the substituents on the pyrimidine ring. Electron-donating groups in the vicinity of the nitrile can destabilize the covalent adduct, promoting reversibility, while electron-withdrawing groups may enhance its stability, leading to irreversible inhibition. This ability to modulate reactivity and bond stability is a powerful tool in the design of targeted covalent therapies with specific desired durations of action. [2]

Applications in Drug Discovery

The unique reactivity profile of the pyrimidine nitrile moiety has led to its incorporation into a number of approved drugs and clinical candidates. These agents span a range of therapeutic areas, highlighting the broad utility of this functional group.

| Drug/Compound Example | Therapeutic Area | Mechanism of Action |

| Neratinib | Oncology | Irreversible inhibitor of HER2 and EGFR kinases. The pyrimidine nitrile is not the covalent warhead in this case, but the pyrimidine core is common in kinase inhibitors. |

| Rociletinib | Oncology | Irreversible inhibitor of mutant EGFR. The pyrimidine core is key for binding, and other parts of the molecule form the covalent bond. |

| Pyrimidine nitrile-pyrazolines | Anti-malarial | Inhibitors of the parasitic cysteine protease falcipain-2. [2] |

Experimental Protocols

Assessing the Reactivity of Pyrimidine Nitriles with Glutathione (GSH)

This protocol describes a general method for evaluating the reactivity of a pyrimidine nitrile compound with the model biological nucleophile, glutathione (GSH), using HPLC to monitor the reaction progress.

Materials:

-

Pyrimidine nitrile test compound

-

Glutathione (GSH)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the pyrimidine nitrile test compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of GSH (e.g., 100 mM in phosphate buffer, pH 7.4).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the appropriate volume of phosphate buffer.

-

Add the GSH stock solution to achieve the desired final concentration (e.g., 1 mM).

-

Initiate the reaction by adding the pyrimidine nitrile stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the reaction kinetics.

-

Vortex briefly to mix.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a solution of ACN containing 0.1% TFA. This will precipitate any proteins and stop the reaction.

-

Centrifuge the quenched samples to pellet any precipitate.

-

-

HPLC Analysis:

-

Transfer the supernatant from the quenched samples to HPLC vials.

-

Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent pyrimidine nitrile peak and the appearance of any new product peaks over time.

-

The rate of reaction can be determined by plotting the concentration of the pyrimidine nitrile versus time.

-

Self-Validation:

-

Run a control reaction without GSH to assess the stability of the pyrimidine nitrile under the assay conditions.

-

Run a control with a known reactive compound to ensure the assay is performing as expected.

-

Confirm the identity of any product peaks by mass spectrometry (LC-MS).

Conclusion

The pyrimidine nitrile moiety is a valuable and versatile functional group in drug discovery. Its heightened electrophilicity, a direct consequence of the electron-withdrawing pyrimidine ring, allows it to serve as an effective covalent warhead for targeting specific nucleophilic residues in enzymes. The general metabolic stability of the nitrile group, coupled with the ability to fine-tune its reactivity and the stability of its covalent adducts through synthetic modification, provides a robust platform for the design of novel therapeutics. A thorough understanding of the principles of reactivity and stability outlined in this guide is essential for any scientist working on the development of pyrimidine nitrile-containing drug candidates.

References

- Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. (n.d.).

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications. (2023, September 1).

- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).

- Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.).

- Preparation and Reactivity of Nitriles - YouTube. (2020, May 1).

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.).

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).

- Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. (2024, July 18).

- Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis - YouTube. (2020, April 6).

- Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. (n.d.).

- Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. (n.d.).

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.).

- hydrolysis of nitriles - Chemguide. (n.d.).

- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.).

- Synthesis of 2-Cyanopyrimidines - MDPI. (n.d.).

- part ii synthesis and reactions of fused cyanopyrimidine derivatives as. (2025, December 2).

- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).

- Nitrile-based reversible covalent inhibitors - ResearchGate. (n.d.).

- pyrimidine degradation pathway: Topics by Science.gov. (n.d.).

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).

- Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (2024, June 24).

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30).

- Hydrolysis of nitriles : r/OrganicChemistry - Reddit. (2023, April 30).

- (PDF) Enzymology of Pyrimidine Metabolism and Neurodegeneration - ResearchGate. (2016, May 1).

- (PDF) Synthesis of 2-Cyanopyrimidines - ResearchGate. (2025, October 16).

- 20.7: Chemistry of Nitriles. (2025, January 19).

- 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

- Pyrimidine metabolism - Wikipedia. (n.d.).

- (PDF) Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives - ResearchGate. (n.d.).

- 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides | ACS Chemical Biology - ACS Publications. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. (n.d.).

- 2-Cyanopyrimidine | C5H3N3 | CID 2757979 - PubChem. (n.d.).

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of Pyrimidine-5-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-5-carbonitrile core is a cornerstone of modern medicinal chemistry, embedded in a wide array of therapeutic agents. This guide provides a detailed exploration of the discovery and foundational synthesis of this critical heterocyclic scaffold. We will delve into the historical context of pyrimidine chemistry, focusing on the seminal work that paved the way for the first synthesis of 5-cyanopyrimidines. By examining the mechanistic underpinnings of these early reactions and contrasting them with contemporary multi-component strategies, this document offers a comprehensive understanding of the evolution of synthetic approaches to this vital class of molecules. Detailed experimental protocols for representative modern syntheses are provided, alongside a discussion of the analytical techniques used for their characterization, offering both historical perspective and practical guidance for today's researchers.

Introduction: The Pyrimidine Nucleus in Drug Discovery